molecular formula C13H17NO6S B2555185 (E)-3-(3-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-4-methoxyphenyl)acrylic acid CAS No. 327094-28-0

(E)-3-(3-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-4-methoxyphenyl)acrylic acid

Cat. No. B2555185
CAS RN: 327094-28-0
M. Wt: 315.34
InChI Key: NYYAHTIJXTWLML-GQCTYLIASA-N
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Description

(E)-3-(3-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-4-methoxyphenyl)acrylic acid, commonly known as HEMA, is a synthetic compound that is widely used in scientific research. HEMA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.

Scientific Research Applications

HEMA has been widely used in scientific research due to its unique properties. HEMA is a hydrophilic compound that can easily dissolve in water. It has been used as a monomer in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing. HEMA has also been used in the synthesis of nanoparticles, which have applications in cancer therapy and imaging.

Mechanism of Action

The mechanism of action of HEMA is not fully understood. However, it is believed that HEMA interacts with biological molecules, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. HEMA can also form covalent bonds with biological molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
HEMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HEMA can induce cell death in cancer cells. HEMA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, HEMA has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

HEMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HEMA is also water-soluble, which makes it easy to handle in aqueous solutions. However, HEMA has some limitations. It can be toxic to cells at high concentrations, and its effects on living organisms are not fully understood.

Future Directions

There are several future directions for the use of HEMA in scientific research. One area of research is the development of HEMA-based hydrogels for tissue engineering and regenerative medicine. Another area of research is the use of HEMA-based nanoparticles for targeted drug delivery and imaging. In addition, further studies are needed to understand the mechanism of action of HEMA and its effects on living organisms.
Conclusion:
HEMA is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the synthesis of hydrogels and nanoparticles, which have applications in various fields of research. Further studies are needed to fully understand the mechanism of action of HEMA and its effects on living organisms.

Synthesis Methods

HEMA can be synthesized through a series of chemical reactions. The synthesis of HEMA involves the reaction between 4-methoxyphenylacetic acid and N-(2-hydroxyethyl)-N-methylsulfamoyl chloride. The reaction takes place in the presence of triethylamine and dichloromethane. The final product is obtained by the purification of the reaction mixture through column chromatography.

properties

IUPAC Name

(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-14(7-8-15)21(18,19)12-9-10(4-6-13(16)17)3-5-11(12)20-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYAHTIJXTWLML-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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